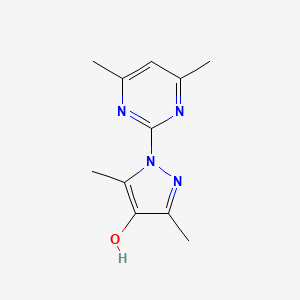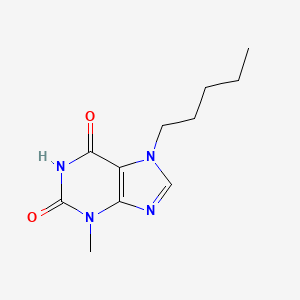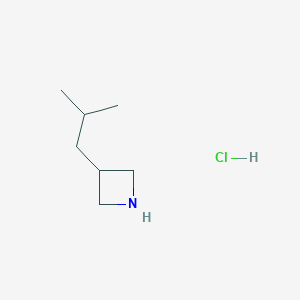
1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a pyrazol ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of β-dicarbonyl and amine compounds . In one study, new tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . Another study showed the synthesis of a novel compound under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be established by techniques such as NMR spectroscopy and X-ray diffraction analysis . Computational studies using density functional theory (DFT) can also be used to investigate the association between their molecular and electronic structure .Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions. For example, they can act as corrosion inhibitors on mild steel in hydrochloric acid medium . They can also undergo dipolar additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by various techniques. For example, its molecular weight can be determined by mass spectrometry .Scientific Research Applications
Formation and Stability of Complexes
The compound forms stable complexes with phenols, which exist due to a system of intermolecular N···H–O hydrogen bonds. These complexes are stable at high temperatures, suggesting potential applications in materials science and chemical engineering (Erkin et al., 2017).
Antimicrobial and Insecticidal Potential
Research into pyrimidine linked pyrazole heterocyclics, closely related to 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol, shows promising antimicrobial and insecticidal activities. These compounds have been evaluated for their effectiveness against Pseudococcidae insects and selected microorganisms, indicating potential applications in agriculture and pharmaceuticals (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, including compounds structurally related to this compound, have shown anticancer and anti-5-lipoxygenase activities, suggesting their utility in developing new therapeutic agents (Rahmouni et al., 2016).
Antifungal Effects
Compounds containing the 4,6-dimethylpyrimidin-2-yl moiety have demonstrated antifungal effects against significant types of fungi, providing a basis for the development of new antifungal medications or agricultural fungicides (Jafar et al., 2017).
Molecular Recognition Processes
The aminopyrimidine fragment, closely associated with the core structure of this compound, is crucial in biological and medicinal chemistry due to its presence in DNA bases and the targeted drug action of pharmaceuticals containing this functionality, emphasizing the importance of molecular recognition processes (Rajam et al., 2017).
Mechanism of Action
Target of Action
It is structurally similar to sulfamethazine , a sulfanilamide anti-infective agent used in the treatment of various bacterial infections . Therefore, it’s plausible that this compound may also target bacterial enzymes, inhibiting their function and leading to the death of the bacteria.
Mode of Action
Based on its structural similarity to sulfamethazine , it may interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation
Biochemical Pathways
If it acts similarly to sulfamethazine , it may interfere with the folate synthesis pathway in bacteria, leading to a deficiency of this essential vitamin and ultimately inhibiting bacterial growth.
Result of Action
If it acts similarly to sulfamethazine , it may lead to the death of bacteria by inhibiting their growth and proliferation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, in tropical conditions, the leachability of similar pesticides was found to be influenced by steady-state flow
Safety and Hazards
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-5-7(2)13-11(12-6)15-9(4)10(16)8(3)14-15/h5,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZMZDSRUOLQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1176499-81-2 |
Source


|
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2701078.png)

![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)





![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2701093.png)

![[2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2701095.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2701096.png)